Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate
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Overview
Description
Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C15H18F3NO3 and a molecular weight of 317.31 g/mol . It is characterized by a spiro structure, which involves a bicyclic system where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate typically involves the reaction of isochroman and piperidine derivatives under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and a reactant . The process generally requires controlled temperatures and may involve multiple steps to ensure the formation of the desired spiro compound.
Industrial Production Methods
In an industrial setting, the production of Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of advanced reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro-oxides, while reduction may produce spiro-hydrocarbons .
Scientific Research Applications
Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate include:
- Spiro[isochroman-1,4’-piperidine] acetate
- Spiro[isochroman-1,4’-piperidine] trifluoromethanesulfonate
- Spiro[isochroman-1,4’-piperidine] chloride
Uniqueness
What sets Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate apart from similar compounds is its trifluoroacetate group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
spiro[3,4-dihydroisochromene-1,4'-piperidine];2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.C2HF3O2/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13;3-2(4,5)1(6)7/h1-4,14H,5-10H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFLQNONWWVEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=CC=CC=C31.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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